1-(3-Bromophenylsulfonyl)piperidine
Overview
Description
1-(3-Bromophenylsulfonyl)piperidine is a chemical compound with the molecular formula C11H14BrNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromophenylsulfonyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-(3-Bromophenylsulfonyl)piperidine is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and agrochemicals
Mechanism of Action
While the specific mechanism of action for “1-(3-Bromophenylsulfonyl)piperidine” is not available, piperidine derivatives have been found to have various physiological activities. For instance, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Safety and Hazards
The compound “1-(3-Bromophenylsulfonyl)piperidine” is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .
Future Directions
Piperidine derivatives, including “1-(3-Bromophenylsulfonyl)piperidine”, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of “this compound” and other piperidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenylsulfonyl)piperidine can be synthesized through several methods. One common approach involves the sulfonation of 3-bromophenylpiperidine. This process typically involves the reaction of 3-bromophenylpiperidine with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced bromine.
Substitution: Formation of substituted piperidine derivatives.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)piperidine
- 1-(4-Bromophenylsulfonyl)piperidine
- 1-(4-Bromophenyl)piperidine
Comparison: 1-(3-Bromophenylsulfonyl)piperidine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s reactivity and solubility, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHLKYMEKGKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428437 | |
Record name | 1-(3-Bromophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-12-4 | |
Record name | 1-(3-Bromophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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